![molecular formula C13H9BrN2 B6146774 7-bromo-2-phenylimidazo[1,2-a]pyridine CAS No. 1018814-40-8](/img/structure/B6146774.png)
7-bromo-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
7-bromo-2-phenylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis
The molecular structure of 7-bromo-2-phenylimidazo[1,2-a]pyridine is similar to other imidazo[1,2-a]pyridine derivatives . The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle, which has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts .Scientific Research Applications
Optoelectronic Properties
Imidazo[1,2-a]pyridine-based compounds, such as 7-Bromo-2-phenylimidazo[1,2-a]pyridine, have been studied as blue-emitting materials. Their optical and electrochemical properties are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit .
Organic Light-Emitting Diodes (OLEDs)
These compounds have potential applications in optoelectronic applications, particularly in full-colour flat panel displays. They are considered better alternatives to liquid crystal displays and other light sources due to their characteristics such as flexibility, cost-effectiveness, an extensive colour range, low power consumption with fast response time .
Halogenation and Thiocyanation
A facile, rapid, metal-free regioselective halogenation and thiocyanation of imidazo[1,2-a]pyridine/pyrimidine heterocycles has been achieved under solvent-free reaction conditions .
Pharmaceutical Applications
The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Synthesis of Novel Iridium Complexes
There is ongoing research into the synthesis and characterization of novel iridium complexes with ligands of 2-Phenylimidazo .
Biological Evaluation
There is also research into the design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo .
Mechanism of Action
Target of Action
7-Bromo-2-phenylimidazo[1,2-a]pyridine, a derivative of imidazo[1,2-a]pyridines, is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Mode of Action
It is known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 7-Bromo-2-phenylimidazo[1,2-a]pyridine may interact with its targets through similar mechanisms.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been reported to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This suggests that 7-Bromo-2-phenylimidazo[1,2-a]pyridine may affect multiple biochemical pathways related to these biological activities.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents against breast cancer cells . This suggests that 7-Bromo-2-phenylimidazo[1,2-a]pyridine may have similar effects.
Action Environment
It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by factors such as solvents and heating conditions . This suggests that similar environmental factors may also influence the action of 7-Bromo-2-phenylimidazo[1,2-a]pyridine.
properties
IUPAC Name |
7-bromo-2-phenylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVAJJGUHTVUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701455 |
Source
|
Record name | 7-Bromo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-phenylimidazo[1,2-a]pyridine | |
CAS RN |
1018814-40-8 |
Source
|
Record name | 7-Bromo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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